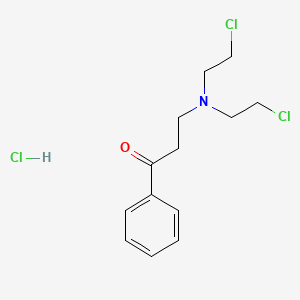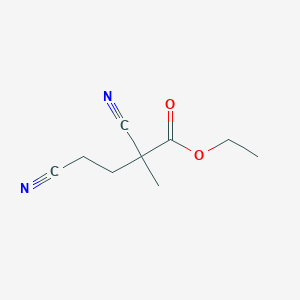
Ethyl 2,4-dicyano-2-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,4-dicyano-2-methylbutanoate is an organic compound with the molecular formula C9H12N2O2 It is an ester derivative, characterized by the presence of two cyano groups and a methyl group attached to a butanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2,4-dicyano-2-methylbutanoate can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of ethyl acetoacetate with malononitrile in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent esterification to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,4-dicyano-2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like alcohols or amines can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2,4-dicyano-2-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2,4-dicyano-2-methylbutanoate involves its interaction with specific molecular targets and pathways. The cyano groups can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These interactions can lead to the formation of various intermediates and products, influencing the compound’s overall reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-cyano-3-methylbutanoate
- Ethyl 2,3-dicyano-2-methylbutanoate
- Methyl 2,4-dicyano-2-methylbutanoate
Uniqueness
This compound is unique due to the presence of two cyano groups at specific positions on the butanoate backbone, which imparts distinct chemical properties and reactivity compared to similar compounds. This structural uniqueness makes it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
30378-23-5 |
|---|---|
Formule moléculaire |
C9H12N2O2 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
ethyl 2,4-dicyano-2-methylbutanoate |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-8(12)9(2,7-11)5-4-6-10/h3-5H2,1-2H3 |
Clé InChI |
SZOSZJGIWPIBEX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(CCC#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


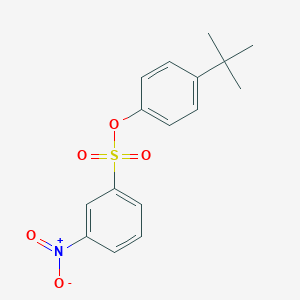
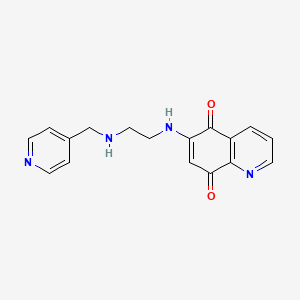

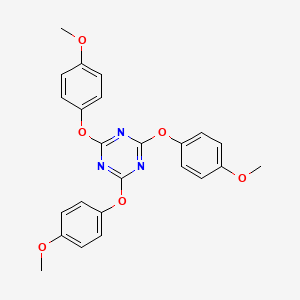
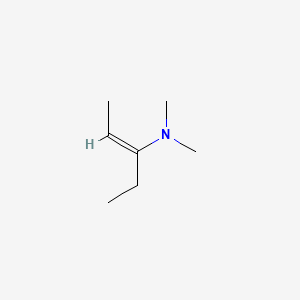
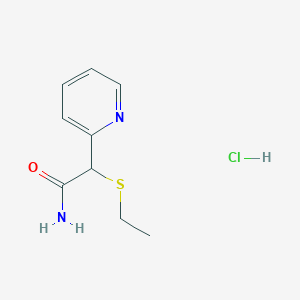
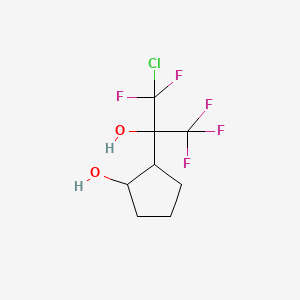
![Dispiro[1,3-dioxolane-2,1'(2'H)-acenaphthylene-2',2''-[1,3]dioxolane]](/img/structure/B14687409.png)

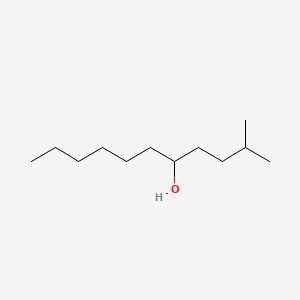
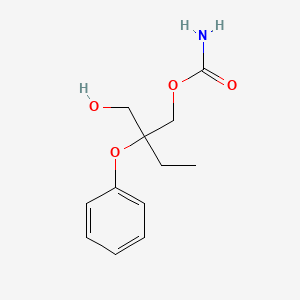
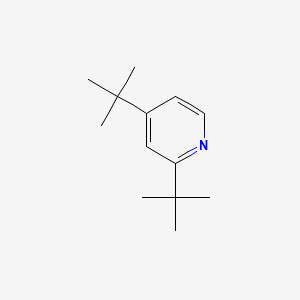
![Naphthalene, 1-[(phenylmethyl)seleno]-](/img/structure/B14687455.png)
